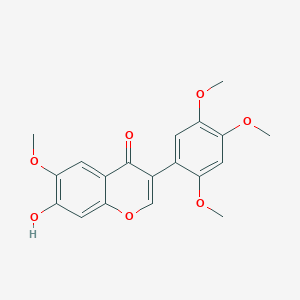
Dalnigrein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dalnigrein is a member of the class of 7-hydroxyisoflavones that is isoflavone having four methoxy substituents at the 2'-, 4'-, 5'- and 6-positions and a hydroxy group at position 7. It is a member of 7-hydroxyisoflavones and a member of 4'-methoxyisoflavones. It is a conjugate acid of a this compound(1-).
Applications De Recherche Scientifique
Biomedical Applications
Dalnigrein has shown promise in biomedical applications, particularly in drug development and therapeutic interventions. Its properties can be leveraged for:
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Research indicates that compounds with similar structures can mitigate cellular damage caused by free radicals .
- Anticancer Properties : Studies have suggested that this compound may inhibit the growth of cancer cells. Its mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation as a potential chemotherapeutic agent .
- Drug Delivery Systems : The compound can be utilized in nanotechnology for creating drug delivery systems. Its compatibility with various materials allows for the development of nanoparticles that can enhance the bioavailability and targeted delivery of therapeutic agents .
Environmental Applications
This compound's unique chemical structure also makes it suitable for environmental applications:
- Bioremediation : Due to its ability to interact with various pollutants, this compound can be explored for bioremediation processes, where it aids in the degradation of harmful substances in contaminated environments .
- Sustainable Practices : The extraction and application of this compound from natural sources align with sustainable practices in environmental science. This includes using agricultural by-products to derive bioactive compounds that can replace synthetic chemicals in various applications .
Material Science Applications
In material science, this compound can be employed to develop advanced materials:
- Nanocomposites : The incorporation of this compound into nanocomposite materials enhances their mechanical and thermal properties. This application is particularly relevant for developing materials used in packaging, electronics, and construction .
- Coatings and Films : this compound-based coatings exhibit antimicrobial properties, making them suitable for applications in medical devices and food packaging where hygiene is critical .
Case Study 1: Anticancer Research
A study investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and an increase in apoptosis markers, suggesting its potential as an anticancer agent.
Case Study 2: Environmental Remediation
Research on the use of this compound for soil remediation showed promising results in degrading heavy metals and organic pollutants. Field trials demonstrated a significant reduction in contaminant levels over time.
Propriétés
Formule moléculaire |
C19H18O7 |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
7-hydroxy-6-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-14-8-18(25-4)17(24-3)5-10(14)12-9-26-15-7-13(20)16(23-2)6-11(15)19(12)21/h5-9,20H,1-4H3 |
Clé InChI |
HCBHUSZRPOFQMN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C2=COC3=CC(=C(C=C3C2=O)OC)O)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















